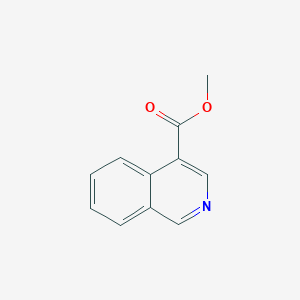

Methyl Isoquinoline-4-carboxylate

Description

Contextualization within the Field of Isoquinoline (B145761) Chemistry

The field of isoquinoline chemistry is a significant branch of organic chemistry, centered around the isoquinoline ring system. Isoquinoline is an aromatic heterocyclic organic compound and a structural isomer of quinoline (B57606), consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. semanticscholar.org This core structure is found in a wide array of naturally occurring alkaloids, many of which are derived from the amino acids tyrosine or phenylalanine. semanticscholar.orgamerigoscientific.com Notable examples of isoquinoline alkaloids include morphine and codeine, which are produced in plants like the opium poppy (Papaver somniferum). amerigoscientific.com

Due to their widespread presence in nature and diverse biological activities, isoquinoline frameworks are considered "privileged structures" in medicinal chemistry. nih.govmdpi.com This means they are frequently used as templates for designing and synthesizing new therapeutic agents. nih.govmdpi.com The isoquinoline scaffold is associated with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. semanticscholar.orgamerigoscientific.comnih.gov Consequently, the synthesis of isoquinoline derivatives remains a dynamic and important area of research for organic and medicinal chemists. nih.gov Methyl isoquinoline-4-carboxylate, as a derivative, is situated within this rich chemical context.

Significance of this compound as a Heterocyclic Scaffold

A heterocyclic scaffold is a core molecular structure from which a variety of other compounds can be synthesized. This compound is significant in this regard because it provides a versatile platform for creating more complex molecules. The functionalization of the isoquinoline core, particularly at the C-4 position, is a subject of continuous interest for synthetic chemists. nih.gov

The ester group at the C-4 position of this compound is a key feature, acting as a "synthetic handle." This allows for further chemical modifications, such as conversion into amides, other esters, or even its removal to introduce different alkyl groups. nih.gov The ability to derivatize this position is crucial in medicinal chemistry for tuning the properties of a potential drug molecule. For instance, the synthesis of isoquinolone-4-carboxylic acids, which can be derived from the corresponding esters, is a focus area due to the importance of derivatizing the carboxyl group in drug development. nih.gov The development of methods for the direct C-4 alkylation of isoquinolines underscores the importance of this position in generating molecular diversity. nih.gov

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues is primarily driven by their potential applications in medicinal chemistry and materials science. The isoquinoline framework is a key component in a variety of pharmacologically active compounds. nih.gov

One major research trajectory is the synthesis and evaluation of isoquinoline derivatives as therapeutic agents. Analogues have been investigated for a wide range of biological activities, as detailed in the table below. For example, derivatives of the related quinoline-4-carboxylic acid scaffold have been the focus of extensive research programs aiming to develop new drugs, including antimalarial and anticancer agents. researchgate.netresearchgate.netacs.org

Another significant area of research is the use of isoquinoline-4-carboxylate derivatives as key intermediates in the synthesis of complex target molecules. A notable example is the use of a related compound, 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, as a crucial intermediate in the synthesis of Roxadustat, a drug used to treat anemia. google.com This highlights the industrial and pharmaceutical relevance of this class of compounds. Researchers are continuously developing novel synthetic methods to access these and other substituted isoquinolines efficiently. nih.govnih.gov

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20317-40-2 | cookechem.comsigmaaldrich.com |

| Molecular Formula | C11H9NO2 | cookechem.com |

| Molecular Weight | 187.19 g/mol | cookechem.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| MDL Number | MFCD11111833 | cookechem.com |

Table 2: Investigated Pharmacological Activities of Isoquinoline and Quinoline Analogues

| Pharmacological Activity | Description | Source |

| Anticancer | Compounds such as noscapine (B1679977) and emetine (B1671215) have shown effectiveness against various cancer types in preclinical studies by mechanisms like disrupting microtubule dynamics or inhibiting protein synthesis. amerigoscientific.com The related quinoline core is also a focus for developing new anticancer drugs. researchgate.net | amerigoscientific.comresearchgate.net |

| Antimicrobial | Isoquinoline derivatives like berberine (B55584) have demonstrated broad-spectrum activity against bacteria, fungi, and parasites. amerigoscientific.com Research into quinoline-4-carboxylic acid derivatives has also focused on their antimicrobial and antifungal properties. researchgate.net | amerigoscientific.comresearchgate.net |

| Anti-inflammatory | Isoquinoline alkaloids have been traditionally used for their anti-inflammatory properties. amerigoscientific.com | amerigoscientific.com |

| Antimalarial | The related quinoline scaffold is the basis for well-known antimalarial drugs like chloroquine (B1663885) and has been the target of programs to discover new treatments for malaria. researchgate.netacs.org | researchgate.netacs.org |

| Enzyme Inhibition | Isoquinoline derivatives have been explored as inhibitors of various enzymes. nih.gov For example, specific isoquinoline-1,3-dione derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). acs.org | nih.govacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl isoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMAQBGRXCIEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474052 | |

| Record name | Methyl Isoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20317-40-2 | |

| Record name | Methyl Isoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl isoquinoline-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl Isoquinoline 4 Carboxylate and Its Derivatives

De Novo Synthesis Approaches to the Isoquinoline-4-carboxylate Core

The initial construction of the isoquinoline-4-carboxylate skeleton can be achieved through two principal strategies: the direct formation of the methyl ester from the corresponding carboxylic acid or the assembly of the heterocyclic ring system with the carboxylate group already incorporated or introduced during the cyclization process.

Esterification Reactions for Methyl Isoquinoline-4-carboxylate Formation

A straightforward and common method for the synthesis of this compound is the esterification of isoquinoline-4-carboxylic acid. This precursor acid can be synthesized from readily available starting materials such as 4-bromoisoquinoline, which is converted to the nitrile via reaction with cuprous cyanide, followed by hydrolysis. datapdf.com

Once isoquinoline-4-carboxylic acid is obtained, several standard esterification methods can be employed. A classic approach involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with methanol (B129727) to yield the desired methyl ester. datapdf.com This two-step, one-pot procedure is generally efficient.

Another widely used method is the dicyclohexylcarbodiimide (B1669883) (DCC) coupling in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). orgsyn.org This reaction proceeds under mild, non-acidic conditions and is tolerant of a wide range of functional groups, making it a versatile choice for the esterification of various carboxylic acids with alcohols, including the formation of methyl esters. orgsyn.org

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride Formation | Thionyl chloride, Methanol | Typically reflux | High yield, common reagents | Generates HCl, may not be suitable for acid-sensitive substrates |

Annulation Strategies for Isoquinoline (B145761) Ring System Construction

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, represent a powerful approach for the de novo synthesis of the isoquinoline core. These methods often provide access to polysubstituted isoquinolines that may be difficult to prepare otherwise.

One prominent strategy involves the [4+2] cycloaddition or annulation. For instance, isoquinolone derivatives can be synthesized through the intermolecular annulation of N-alkoxybenzamides with alkynes, catalyzed by rhodium(III), which proceeds via C–H/N–O activation. mdpi.com Similarly, visible-light-induced deaminative [4+2] annulation of alkynes and N-amidepyridinium salts offers a metal-free approach to isoquinolones. rsc.org While these methods yield isoquinolones (oxidized at C-1), they build the fundamental isoquinoline ring, which can be a precursor to the fully aromatic system.

A direct synthesis of functionalized isoquinolines can be achieved through the reaction of N-acyl dehydroamino esters with arynes. This metal-free process can lead to the formation of methyl 1-methylisoquinoline-3-carboxylate via a [4+2] addition followed by dehydrative aromatization. acs.org This highlights how annulation can directly install a carboxylate functionality.

Transition metal-catalyzed C-H activation and annulation is another key strategy. Ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides provides an efficient route to isoquinolines without the need for an external oxidant. researchgate.netorganic-chemistry.org Rhodium(III)-catalyzed annulation of enamides with sulfoxonium ylides also yields the isoquinoline core. researchgate.net These methods offer high atom economy and functional group tolerance.

A copper-catalyzed domino reaction has been developed for the synthesis of isoquinolone-4-carboxylic acids. This process involves an initial Ugi four-component reaction followed by a copper-catalyzed C-C coupling and annulation cascade, constructing the privileged polysubstituted isoquinolin-1(2H)-one scaffold. nih.gov

Table 2: Selected Annulation Strategies for Isoquinoline Synthesis

| Method | Key Reactants | Catalyst/Conditions | Key Features | Citation |

|---|---|---|---|---|

| [4+2] Annulation | N-alkoxybenzamides, alkynes | Rh(III) catalyst | C-H/N-O activation | mdpi.com |

| Aryne Annulation | N-acyl dehydroamino esters, arynes | Metal-free, TBAT, THF | Forms polyfunctionalized isoquinolines directly | acs.org |

| C-H Annulation | Primary benzylamines, sulfoxonium ylides | Ru(II) catalyst | External oxidant-free, uses free amine as directing group | researchgate.netorganic-chemistry.org |

Functionalization and Derivatization of this compound

Once this compound is synthesized, its chemical structure can be further modified to create a diverse library of derivatives. These modifications can be broadly categorized into reactions on the aromatic ring, alterations of the ester group, and diversification through cross-coupling reactions.

Site-Selective Substitution Reactions (e.g., halogenation, nucleophilic aromatic substitution)

The isoquinoline nucleus is an electron-deficient heterocycle, which influences its reactivity in substitution reactions.

Halogenation: The direct halogenation of isoquinolines can be complex. However, methods for the α-halogenation of carbonyl compounds are well-established and can be relevant for precursors. libretexts.org For carboxylic acids, the Hell-Volhard-Zelinsky (HVZ) reaction allows for α-halogenation. youtube.com In the context of the isoquinoline ring itself, substitution patterns are directed by the electronics of the ring system. For example, 4-bromo-1-methylisoquinoline (B35474) has been used as a starting material for further functionalization. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The presence of the nitrogen atom makes the pyridine (B92270) ring of the isoquinoline susceptible to nucleophilic attack, particularly at positions 1 and 3. In systems like 2,4-dichloroquinazoline, which is structurally related to isoquinoline, nucleophilic aromatic substitution occurs regioselectively at the C4 position. mdpi.com This high regioselectivity is driven by the electronic properties of the heterocyclic system, where the carbon at position 4 is more susceptible to nucleophilic attack. mdpi.com Similarly, on a pre-functionalized this compound, such as a derivative with a leaving group at another position (e.g., C1 or C5), SNAr reactions could be employed to introduce new substituents. For example, 5-amino-4-morpholinoisoquinoline derivatives have been synthesized via nucleophilic substitution of a nitro-group precursor. nih.gov

Modification of the Ester Moiety

The methyl ester group at the C4 position is a versatile synthetic handle that can be readily transformed into other functional groups.

The most common modification is hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium or lithium hydroxide) or acidic conditions. The resulting isoquinoline-4-carboxylic acid is a key intermediate for creating other derivatives, such as amides, via coupling reactions with amines. nih.govacs.org

Furthermore, the ester can potentially undergo transesterification with other alcohols under appropriate catalytic conditions to yield different esters. It can also be reduced to the corresponding primary alcohol (4-hydroxymethylisoquinoline) using powerful reducing agents like lithium aluminum hydride.

Diversification via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling significant diversification of the isoquinoline scaffold. These reactions typically require a halide or triflate group on one of the coupling partners.

For example, isoquinoline derivatives bearing a triflate (TfO) group, which can be synthesized from the corresponding isoquinolones, serve as excellent partners in Suzuki cross-coupling reactions with various aryl boronic acids. nih.gov This allows for the introduction of diverse aryl and heteroaryl substituents onto the isoquinoline core. Similarly, Suzuki coupling has been used to prepare 4-phenyl substituted isoquinolines from 4-bromo precursors. nih.gov

The direct C-4 alkylation of isoquinolines has also been reported using a temporary dearomatization strategy, providing an alternative to cross-coupling of prefunctionalized substrates. nih.govacs.org This method uses benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile to introduce alkyl chains at the C4 position. nih.govacs.org

Table 3: Examples of Coupling Reactions for Isoquinoline Diversification

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Citation |

|---|---|---|---|---|---|

| Suzuki Coupling | Isoquinolyl triflate | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₂Cl₂ / NaHCO₃ | 1-(4-Methoxyphenyl)isoquinoline derivative | nih.gov |

| Suzuki Coupling | 4-Bromoisoquinoline derivative | (4-Hydroxy-3-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 4-Arylisoquinoline derivative | nih.gov |

Multicomponent Reaction Protocols for Isoquinoline-4-carboxylate Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer an efficient and atom-economical approach to complex molecules. acs.org For the synthesis of the isoquinoline-4-carboxylate scaffold, the Ugi four-component reaction (Ugi-4CR) has been ingeniously coupled with subsequent cyclization strategies. nih.gov

A notable example is the synthesis of highly substituted isoquinolone-4-carboxylic acids, direct precursors to the corresponding methyl esters. This protocol employs an ammonia-Ugi-4CR followed by a copper-catalyzed domino reaction. nih.govnih.govrsc.org The process begins with a standard Ugi reaction involving ammonia (B1221849), an aldehyde, a carboxylic acid (specifically a 2-halobenzoic acid), and an isocyanide. nih.govtechniques-ingenieur.frwikipedia.org This reaction forms an α-acetamidoamide intermediate.

The key innovation lies in the subsequent copper-catalyzed cascade cyclization of the Ugi product. nih.govnih.gov In this step, the Ugi adduct, containing a 2-halobenzamide moiety, reacts with a β-keto ester in the presence of a copper(I) iodide (CuI) catalyst and a base like cesium carbonate (Cs₂CO₃). nih.govacs.org The reaction proceeds via an initial Ullmann-type C-C coupling, followed by an intramolecular condensation and a final Sₙ2 reaction to furnish the isoquinolone-4-carboxylic acid scaffold in moderate to good yields. nih.gov This ligand-free catalytic system demonstrates broad substrate scope and good functional group tolerance. nih.govrsc.org The resulting carboxylic acid can then be readily converted to this compound through standard esterification procedures.

Table 1: Ugi-4CR/Copper-Catalyzed Domino Reaction for Isoquinolone-4-Carboxylic Acid Derivatives nih.govacs.org

| Entry | Aldehyde | Isocyanide | 2-Halobenzoic Acid | β-Keto Ester | Product Yield (%) |

| 1 | Benzaldehyde (B42025) | 2,6-Dimethylphenyl isocyanide | 2-Iodobenzoic acid | Ethyl acetoacetate | 80 |

| 2 | 4-Chlorobenzaldehyde | Benzyl (B1604629) isocyanide | 2-Iodobenzoic acid | Ethyl acetoacetate | 78 |

| 3 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 2-Bromobenzoic acid | Ethyl acetoacetate | 75 |

| 4 | 2-Naphthaldehyde | Cyclohexyl isocyanide | 2-Iodobenzoic acid | Ethyl acetoacetate | 83 |

Reaction conditions generally involve an initial Ugi reaction in a polar solvent like 2,2,2-trifluoroethanol (B45653) (TFE), followed by the copper-catalyzed cyclization in dioxane at elevated temperatures. nih.govacs.org

Catalytic Methodologies in the Synthesis of this compound Analogues

Transition-metal catalysis provides a powerful toolkit for the construction and functionalization of heterocyclic systems, including the isoquinoline core. Various metals, particularly palladium, rhodium, and copper, have been employed to forge the key bonds necessary to build or modify the isoquinoline-4-carboxylate framework and its analogues. acs.orgrsc.orgnih.gov

Palladium Catalysis: Palladium catalysts are instrumental in C-H functionalization and cross-coupling reactions. A direct approach to functionalizing the C-4 position of the isoquinoline ring has been reported, utilizing palladium-catalyzed direct arylation of dihydroisoquinoline intermediates. rsc.org Furthermore, a domino Heck/borylation reaction has been developed for the synthesis of dihydroisoquinolinone-4-methylboronic esters. nih.gov This method uses a palladacycle catalyst to react N-allylcarboxamides with bis(pinacolato)diboron (B136004) (B₂(Pin)₂), introducing a boronic ester at the C-4 position. This boronic ester is a versatile synthetic handle that can be subsequently converted to a carboxylate group.

Rhodium Catalysis: Rhodium catalysts have proven effective for the annulation of various precursors to form the isoquinoline skeleton. One such method involves the [Cp*RhCl₂]₂-catalyzed reaction of aryl ketone O-acyloxime derivatives with internal alkynes. acs.org This redox-neutral sequence proceeds through C-H vinylation and C-N bond formation, where the N-O bond of the oxime acts as an internal oxidant. acs.org Another strategy utilizes rhodium(III) catalysis for the cascade C-H activation and cyclization of benzimidates with allyl carbonates, which serve as a C2 synthon, to access the isoquinoline core rapidly. rsc.org

Copper Catalysis: Copper catalysis is not only crucial in the MCR approach discussed previously but also features in other cyclization strategies. Copper(I)-catalyzed tandem reactions of 2-bromoaryl ketones with terminal alkynes and a nitrogen source can produce densely functionalized isoquinolines. acs.org While these methods may not directly install a carboxylate at the C-4 position, they provide efficient routes to the core structure, which can then be functionalized in subsequent steps. The Ugi-postcyclization strategy remains a prominent example of copper's utility in directly forming isoquinolone-4-carboxylic acid scaffolds. nih.govacs.org

Table 2: Overview of Catalytic Methodologies for Isoquinoline Analogue Synthesis

| Catalyst System | Reaction Type | Key Precursors | Product Type | Ref. |

| [Pd(C^C:)PPh₃Cl] | Domino Heck/Borylation | N-allylcarboxamides, B₂(Pin)₂ | Dihydroisoquinolinone-4-methylboronic esters | nih.gov |

| [CpRhCl₂]₂/NaOAc | C-H Activation/Annulation | Aryl ketone O-acyloximes, Internal alkynes | Substituted Isoquinolines | acs.org |

| CpRh(MeCN)₃₂ | C-H Activation/Cyclization | Benzimidates, Allyl carbonates | Substituted Isoquinolines | rsc.org |

| CuI / Cs₂CO₃ | Domino Reaction | Ugi Adducts, β-Keto esters | Isoquinolone-4-carboxylic acids | nih.govnih.gov |

Total Synthesis Strategies for Complex Natural Products Incorporating the Isoquinoline-4-carboxylate Moiety

The synthetic methodologies for constructing the isoquinoline-4-carboxylate moiety are validated by their successful application in the total synthesis of complex natural products. The lamellarin alkaloids, a family of marine-derived polyaromatic compounds known for their potent anticancer activities, serve as a prime example. nih.gov While not containing a simple this compound unit, their core structure is a complex pyrrolo[2,1-a]isoquinoline (B1256269) system, and their syntheses often rely on strategies involving precursors with functionalities analogous to the isoquinoline-4-carboxylate scaffold.

Several total syntheses of lamellarins showcase the strategic importance of building blocks related to isoquinoline-4-carboxylates. For instance, the total synthesis of lamellarins G, J, L, and Z was achieved using a one-pot halogen dance/Negishi coupling of a lithiated dibromopyrrole derivative that bears an ester moiety. acs.org This substituted pyrrole-ester acts as a linchpin for the stepwise diarylation required to construct the complex pentacyclic core of the lamellarins.

Another elegant approach is the total synthesis of lamellarin G trimethyl ether, which proceeds through an enaminone cyclocondensation. rsc.org This strategy involves the C-acylation of an N-alkylated 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolinium salt, leading to an intermediate that undergoes intramolecular condensation to form the pyrrolo[2,1-a]isoquinoline skeleton. rsc.org

Furthermore, a ruthenium(II)-catalyzed (3+2) annulation strategy has been employed to construct the central pyrrole (B145914) ring in the total syntheses of lamellarin D and lamellarin H. nih.gov These diverse and sophisticated strategies highlight how the fundamental chemistry of isoquinolines and related heterocycles bearing carboxylate groups provides a powerful platform for accessing some of nature's most complex and biologically significant molecules.

Reactivity and Reaction Mechanisms of Methyl Isoquinoline 4 Carboxylate and Its Analogues

Electrophilic and Nucleophilic Reactivity of the Isoquinoline (B145761) Ring System

The isoquinoline ring is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.net The presence of the nitrogen atom significantly influences the electron distribution within the ring, rendering it susceptible to both electrophilic and nucleophilic attack. researchgate.netyoutube.com

Electrophilic Aromatic Substitution:

The nitrogen atom in the isoquinoline ring deactivates the heterocyclic ring towards electrophilic attack due to its electron-withdrawing nature. researchgate.net Consequently, electrophilic substitution reactions preferentially occur on the benzene ring, primarily at the C5 and C8 positions. youtube.comshahucollegelatur.org.in This regioselectivity is attributed to the formation of more stable Wheland intermediates during the reaction. imperial.ac.uk For instance, nitration of isoquinoline with a mixture of concentrated nitric and sulfuric acids yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. imperial.ac.uk

The reactivity of isoquinoline towards electrophiles is greater than that of pyridine but less than that of benzene. shahucollegelatur.org.inimperial.ac.uk This is because the fused benzene ring partially compensates for the deactivating effect of the nitrogen atom.

Nucleophilic Substitution:

In contrast to electrophilic substitution, nucleophilic attack occurs preferentially on the electron-deficient pyridine ring, with the C1 position being the most reactive site. researchgate.netyoutube.comshahucollegelatur.org.in This is exemplified by the Chichibabin reaction, where isoquinoline reacts with sodium amide in liquid ammonia (B1221849) to afford 1-aminoisoquinoline. shahucollegelatur.org.in The presence of a good leaving group at the C1 or C3 position facilitates nucleophilic substitution. Halogens at the C1 position are particularly susceptible to displacement by nucleophiles. iust.ac.ir

The reactivity of the isoquinoline system towards nucleophiles is influenced by the reaction conditions and the nature of the nucleophile. For instance, the reaction of 3-bromoisoquinoline (B184082) with sodium amide can proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. iust.ac.ir

Stereochemical Outcomes and Regioselectivity in Transformational Reactions

The stereochemical and regiochemical outcomes of reactions involving isoquinoline derivatives are crucial for the synthesis of specific target molecules.

Regioselectivity:

As discussed, electrophilic and nucleophilic substitutions on the isoquinoline ring exhibit distinct regioselectivity. Electrophiles favor the C5 and C8 positions, while nucleophiles target the C1 position. youtube.comshahucollegelatur.org.inimperial.ac.uk However, the presence of substituents on the ring can alter this preference. For example, a strong electron-donating group on the benzene ring can direct incoming electrophiles to other positions.

In the synthesis of substituted isoquinolines, various strategies are employed to control regioselectivity. The Bischler-Napieralski and Pictet-Spengler reactions are classic methods that provide access to a wide range of substituted isoquinolines with predictable regiochemistry. wikipedia.orgnumberanalytics.com More contemporary methods, often involving transition metal catalysis, have further expanded the toolbox for regioselective synthesis. researchgate.netorganic-chemistry.org For instance, ruthenium-catalyzed C-H activation has been utilized for the regioselective construction of 4-cyclobutene-isoquinoline derivatives. researchgate.net

Stereochemistry:

Reactions that introduce new stereocenters into the isoquinoline framework are of paramount importance for the synthesis of chiral natural products and pharmaceuticals. The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, can generate a new stereocenter at the C1 position of the resulting tetrahydroisoquinoline. wikipedia.orgnumberanalytics.com The stereochemical outcome of this reaction can often be controlled by using chiral auxiliaries or catalysts.

Furthermore, cascade reactions involving 1,2-dihydroisoquinolines have been developed to create complex isoquinoline alkaloid frameworks with defined stereochemistry. nih.gov

Rearrangement Reactions and Cascade Processes

Rearrangement and cascade reactions offer efficient pathways to complex molecular structures from simpler isoquinoline precursors.

Rearrangement Reactions:

A notable rearrangement involving isoquinoline derivatives is the aza-Claisen type rearrangement. This reaction has been utilized in a one-pot synthesis of isoquinoline-fused isoquinolines, where an N-allylated isoquinoline intermediate undergoes a gold-catalyzed intramolecular hydroamination followed by the rearrangement. scilit.com

Cascade Processes:

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur in a single synthetic operation. These processes are highly atom-economical and can rapidly build molecular complexity. For example, a cascade reaction of isoquinoline N-oxides with alkynones has been developed to synthesize fluorescent benzoazepino[2,1-a]isoquinoline derivatives without the need for a catalyst or additive. acs.org

Another example is the palladium-catalyzed cascade reaction of N-propargyl oxazolidines, which proceeds through a sequence of reductive cyclization, ring-opening, and aromatization to afford 4-substituted isoquinolines. organic-chemistry.org

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of isoquinolines is fundamental for optimizing reaction conditions and designing new synthetic strategies.

Bischler-Napieralski Reaction:

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride. wikipedia.org The mechanism is believed to proceed through the formation of an imino chloride or imino phosphate (B84403) intermediate, which then undergoes electrophilic attack on the aromatic ring to form a 3,4-dihydroisoquinoline. iust.ac.ir This intermediate can then be dehydrogenated to the corresponding isoquinoline.

Pictet-Spengler Reaction:

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine. wikipedia.orgnumberanalytics.com This is followed by an intramolecular electrophilic attack of the iminium ion on the electron-rich aromatic ring to yield a tetrahydroisoquinoline. shahucollegelatur.org.in The reaction is typically carried out under acidic conditions.

Pomeranz-Fritsch Reaction:

The Pomeranz-Fritsch reaction is another important method for isoquinoline synthesis. It involves the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal (B89532) in an acidic medium. wikipedia.orgnumberanalytics.com The mechanism involves the formation of an intermediate that undergoes cyclization and subsequent aromatization to furnish the isoquinoline ring.

Transition Metal-Catalyzed Reactions:

Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and selectivity. For instance, the rhodium(III)-catalyzed C-H annulation of arylaldimines with alkynes to synthesize isoquinolines has been mechanistically studied. researchgate.net These reactions often proceed through a series of steps including C-H activation, migratory insertion, and reductive elimination.

Medicinal Chemistry and Pharmacological Investigations of Methyl Isoquinoline 4 Carboxylate and Its Analogues

Structure-Activity Relationship (SAR) Studies of Methyl Isoquinoline-4-carboxylate Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For derivatives of isoquinoline-4-carboxylate and the closely related quinoline-4-carboxylates, SAR studies have identified key molecular features that govern their potency and selectivity.

The biological activity of isoquinoline-4-carboxylate analogues can be significantly altered by the nature and position of various substituents on the heterocyclic ring system. While direct SAR studies on this compound are specific to each biological target, extensive research on the analogous quinoline-4-carboxylic acid scaffold provides valuable parallel insights.

Key findings on the influence of substituents include:

C2 Position: In many quinoline-based inhibitors, this position requires bulky, lipophilic (fat-soluble) groups for potent activity. For example, replacing a flexible cyclohexyl group with a planar phenyl ring was found to enhance activity against the enzyme Dihydroorotate Dehydrogenase (DHODH), likely due to favorable stacking interactions in the binding pocket. nih.gov Similarly, in an antioxidant study, a 2-(4-methylphenyl)quinoline-4-carboxylic acid showed greater radical-scavenging activity than its 2-methyl counterpart, highlighting the impact of larger aromatic substituents. ui.ac.id

Benzo Ring Substituents: Modifications on the benzene (B151609) portion of the isoquinoline (B145761) ring are crucial for tuning activity. In a series of tetrahydroisoquinoline inhibitors of Mycobacterium tuberculosis, there was a general trend of improved potency with higher lipophilicity. nih.gov Large substituents, such as a benzyl (B1604629) group at the 5-position, were well-tolerated. nih.gov In other series, the introduction of specific groups like a 7-fluoro or 6-chloro substituent on the isoquinoline ring led to significant inhibitory activity against the enzyme PDE4B. nih.gov

Substituent Orientation: The precise placement of a functional group is often critical. In one study on antimalarial quinoline-4-carboxamides, moving a methylmorpholine group on a substituent from the para-position to the meta-position resulted in a significant loss of activity. acs.org

Amide/Ester Group: The nature of the group at the 4-position is paramount. While the methyl ester of isoquinoline-4-carboxylate is a common synthetic intermediate, its conversion to a carboxylic acid or various amides is often key for biological activity. The carboxylate can form crucial salt bridges or hydrogen bonds with target enzymes. nih.gov In antimalarial compounds, modifying the amide linker, for instance by capping the amide NH with a methyl group, led to a substantial (87-fold) decrease in potency. acs.org

The following table summarizes representative SAR findings for isoquinoline and quinoline (B57606) analogues:

| Scaffold | Position of Substitution | Substituent Change | Impact on Biological Activity | Target/Assay | Reference |

| Quinoline | C2 | Cyclohexyl → Phenyl | Potency Enhancement | DHODH Inhibition | nih.gov |

| Quinoline | C2 | Methyl → 4-Methylphenyl | Increased Antioxidant Activity | DPPH Assay | ui.ac.id |

| Tetrahydroisoquinoline | C5 | Introduction of Benzyl group | Activity Tolerated/Improved | Anti-mycobacterial | nih.gov |

| Quinoline-4-carboxamide | R³ Side Chain | para-methylmorpholine → meta-methylmorpholine | Weakly Active | Antimalarial (P. falciparum) | acs.org |

| Quinoline-4-carboxamide | Amide NH | NH → N-CH₃ | 87-fold Decrease in Potency | Antimalarial (P. falciparum) | acs.org |

The development of advanced analogues of this compound is increasingly driven by rational, structure-guided design. This approach uses high-resolution structural information of the biological target, often from X-ray crystallography, to design molecules that can bind with high affinity and specificity. nih.govacs.org

A prominent example of this is in the design of inhibitors for Dihydroorotate Dehydrogenase (DHODH). Researchers identified specific amino acid residues (T63 and Y356) in the enzyme's binding pocket that were suitable for forming new hydrogen bonds. nih.govnih.gov They then designed and synthesized quinoline-based analogues with strategically placed hydrogen-bond accepting groups to engage these residues, leading to compounds with potent, low-nanomolar inhibitory activity. nih.govnih.gov

The synthesis of these rationally designed analogues involves multi-step chemical sequences. Common strategies include:

Core Scaffold Formation: Classic reactions like the Pfitzinger condensation (reacting an isatin (B1672199) derivative with a carbonyl compound) or the Bischler-Napieralski reaction are used to construct the foundational isoquinoline or quinoline ring system. nih.govui.ac.idslideshare.net

Functional Group Introduction: Once the core is formed, functional groups are introduced. Suzuki coupling is a powerful and widely used method to attach diverse aryl or heteroaryl substituents, expanding the chemical space that can be explored. nih.gov

Side Chain Elaboration: Amide coupling reactions, often using reagents like HATU, are employed to convert the carboxylic acid at the C4-position into a wide variety of amides, which is a key modification for optimizing biological activity and physicochemical properties. nih.gov The initial methyl ester serves as a convenient handle for these transformations, often being hydrolyzed to the carboxylic acid before amide formation. nih.gov

This compound as a Pharmacophore in Drug Discovery

A pharmacophore is the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. fiveable.me The isoquinoline framework itself is considered a "privileged scaffold" or a core pharmacophore because of its proven ability to serve as a template for drugs targeting a wide range of diseases. nih.govnih.gov

This compound and its derivatives embody this concept. The rigid isoquinoline ring acts as a scaffold, holding key functional groups in a precise spatial orientation to allow for effective interaction with a biological target. fiveable.me The carboxylate (or a derivative like an amide) at the C-4 position is frequently a critical pharmacophoric feature. In DHODH inhibitors, for instance, the carboxylate group is essential as it forms a salt bridge with an arginine residue (R136) in the enzyme's active site, anchoring the inhibitor. nih.gov

By maintaining this core pharmacophore and systematically modifying the substituents at other positions, medicinal chemists can "scaffold hop" to discover new lead compounds or optimize existing ones to improve potency, selectivity, and drug-like properties. acs.orgfiveable.me

Modulation of Biological Targets by this compound Analogues

Derivatives originating from the this compound scaffold and its close chemical relatives have been shown to modulate the activity of a diverse set of important biological targets. This versatility underscores the value of this scaffold in drug discovery.

The following table details some of the key biological targets that are inhibited or modulated by these analogues:

| Biological Target | Function & Therapeutic Relevance | Example Analogue Class | Reference |

| Dihydroorotate Dehydrogenase (DHODH) | A key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Inhibition depletes nucleotides, halting cell proliferation. A target for cancer, viral infections, and autoimmune diseases. | Quinoline-4-carboxylic acids | nih.govelsevierpure.comnih.govnih.gov |

| Mycobacterium tuberculosis ATP synthase | An essential enzyme for energy production in the bacterium that causes tuberculosis. A validated target for anti-TB drugs. | 5,8-disubstituted Tetrahydroisoquinolines | nih.govrsc.org |

| Poly(ADP-ribose) polymerase (PARP) | An enzyme involved in DNA repair. PARP inhibitors are used in cancer therapy, particularly for cancers with specific DNA repair defects. | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | nih.gov |

| Plasmodium falciparum Elongation Factor 2 (PfEF2) | A protein essential for protein synthesis in the malaria parasite. Inhibition represents a novel mechanism for antimalarial drugs. | Quinoline-4-carboxamides | acs.orgnih.govresearchgate.net |

| Carbonic Anhydrase (CA) | A family of enzymes that catalyze the hydration of carbon dioxide. Inhibitors are used as diuretics and for treating glaucoma. | 3-(Quinolin-4-ylamino)benzenesulfonamides | nih.gov |

| Photosystem II (PS II) | A membrane-protein complex in plants that is essential for photosynthesis. A target for herbicides. | Quinoline-2-carboxamides | researchgate.netmdpi.com |

Biological Activity Profiling and Mechanistic Studies of Methyl Isoquinoline 4 Carboxylate Analogues

Anti-Cancer Activity of Isoquinoline-4-carboxylate Derivatives

Isoquinoline (B145761) derivatives are recognized as a promising class of compounds in the development of new anti-cancer agents. semanticscholar.org Their therapeutic potential is often linked to their ability to interact with nucleic acids and modulate proteins involved in cell replication and repair. semanticscholar.org

A significant body of research has demonstrated the cytotoxic effects of isoquinoline-4-carboxylate derivatives against a variety of human cancer cell lines. nih.gov Studies have shown that the structure of the derivative, including the nature and position of substituents, plays a critical role in its cytotoxic potency and selectivity. nih.gov

For instance, a series of aminoisoquinoline-5,8-quinones derived from 3-methyl-4-methoxycarbonylisoquinoline-5,8-quinone were evaluated for their cytotoxic activity. Moderate to high cytotoxicity was observed, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range. nih.gov Certain derivatives, such as those derived from L-alanine, L-leucine, and L-phenylalanine, were identified as particularly promising due to their potent cytotoxicity and favorable selectivity towards cancer cells over normal cells. nih.gov The selectivity index (SI), a ratio of the cytotoxicity in normal cells versus cancer cells, is a key metric, with a value greater than 2 indicating selective toxicity towards cancer cells. nih.gov

Similarly, lamellarins, which are based on a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, have shown potent cytotoxic activity. Lamellarins D, K, and M are among the most cytotoxic in this series, with IC₅₀ values in the nanomolar range (38–110 nM) against various tumor cell types. nih.gov

| Compound/Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Aminoisoquinolinequinone (from L-alanine) | AGS (gastric) | 3.82 μM | nih.gov |

| Aminoisoquinolinequinone (from L-phenylalanine) | SK-MES-1 (lung) | 0.58 μM | nih.gov |

| Aminoisoquinolinequinone (from L-leucine) | J82 (bladder) | 2.06 μM | nih.gov |

| Lamellarin D | Prostate (DU-145) | 38-110 nM | nih.gov |

| Lamellarin K | Various | 38-110 nM | nih.gov |

| Lamellarin M | Various | 38-110 nM | nih.gov |

| HCT-13 (Isoquinoline thiosemicarbazone) | Leukemia Models | Low-to-mid nM | rsc.org |

The anti-cancer effects of isoquinoline derivatives are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. nih.gov Studies have utilized various assays to elucidate these mechanisms. For example, CCK-8 assays have demonstrated that certain isoquinoline derivatives can inhibit cancer cell proliferation in a concentration-dependent manner. nih.gov

Further investigation using techniques like Hoechst staining and flow cytometry has confirmed that these compounds primarily induce apoptosis rather than necrosis. nih.gov The anti-proliferative effects have been studied by monitoring the expression of proteins like Ki-67 and proliferating cell nuclear antigen (PCNA), which are markers of cell proliferation. nih.govmdpi.com Tumors treated with specific isoquinoline derivatives showed a significantly lower percentage of Ki-67 positive cells, indicating reduced proliferation. nih.gov The mechanism of apoptosis induction often involves the upregulation of pro-apoptotic factors and the downregulation of anti-apoptotic factors. semanticscholar.org

The anti-cancer potential of isoquinoline-4-carboxylate analogues has been validated in both laboratory (in vitro) and animal (in vivo) models.

In Vitro Efficacy: In vitro studies, performed on numerous human cancer cell lines, have consistently shown the potent cytotoxic and anti-proliferative properties of these compounds. nih.govnih.gov For example, a lead compound from a series of isoquinoline-based thiosemicarbazones, HCT-13, was highly potent against a panel of pancreatic, lung, prostate, and leukemia cancer models, with IC₅₀ values in the low-to-mid nanomolar range. rsc.org Another study found that 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was a potent growth inhibitor across a wide range of cell lines, showing particular selectivity for breast cancer cells. univ.kiev.ua

In Vivo Efficacy: The promising in vitro results have been translated into in vivo efficacy in animal models. In a xenograft mouse model of ovarian cancer, treatment with specific isoquinoline derivatives led to a significant decrease in tumor growth. nih.gov Similarly, studies on mice with L1210 leukemia demonstrated the potent antineoplastic activity of 4-amino and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone, which produced optimum T/C (Treated vs. Control) values of 177%. researchgate.net These in vivo studies underscore the therapeutic potential of these derivatives in a whole-organism context.

Anti-Inflammatory Effects and Associated Molecular Pathways

Beyond their anti-cancer properties, isoquinoline derivatives have demonstrated significant anti-inflammatory activity. researchgate.netmdpi.com Inflammation is a critical pathological process in many diseases, and compounds that can modulate inflammatory responses are of great therapeutic interest.

Derivatives of isoquinoline-1-carboxamide (B73039) have been shown to potently suppress the production of pro-inflammatory mediators. mdpi.comnih.gov In studies using lipopolysaccharide (LPS)-stimulated microglial cells, compounds such as N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) effectively inhibited the release of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). mdpi.comnih.gov This compound also attenuated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. mdpi.comresearchgate.net

The molecular mechanisms underlying these anti-inflammatory effects involve the inhibition of key signaling pathways. Research has shown that isoquinoline derivatives can abate the nuclear translocation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of many pro-inflammatory genes. mdpi.comnih.govresearchgate.net This is achieved through the inhibition of IκB phosphorylation. mdpi.com Furthermore, these compounds inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38 MAPK, which are upstream regulators of NF-κB signaling. mdpi.comnih.gov The collective inhibition of the MAPKs/NF-κB pathway appears to be the central mechanism for the anti-inflammatory action of these isoquinoline derivatives. mdpi.com

Antimicrobial Properties (Antibacterial and Antifungal)

Isoquinoline derivatives represent a valuable scaffold for the development of new antimicrobial agents to combat the rise of drug-resistant pathogens. researchgate.netmdpi.com

Isoquinoline-4-carboxylate analogues and related structures have been shown to possess a broad spectrum of antimicrobial activity.

Antibacterial Activity: Many synthesized isoquinoline derivatives exhibit high and broad-range bactericidal activity. nih.gov Alkynyl isoquinolines, for instance, show strong bactericidal effects against a plethora of Gram-positive bacteria, including clinically important and drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.com Notably, representative compounds HSN584 and HSN739 were active against fluoroquinolone-resistant S. aureus strains with Minimum Inhibitory Concentrations (MICs) of 4-8 µg/mL. mdpi.com The mechanism of action for these compounds is believed to involve the perturbation of bacterial cell wall and nucleic acid biosynthesis. mdpi.com

Iodo-quinoline derivatives have also been investigated, showing antibacterial effects against Staphylococcus epidermidis and an ability to inhibit microbial adhesion, which is the initial stage of biofilm formation. mdpi.com Other studies have identified isoquinoline alkaloids from natural sources, such as the fungus Penicillium spathulatum, that display activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. mdpi.com

Antifungal Activity: While the antibacterial properties are more pronounced, some isoquinoline derivatives have also displayed antifungal activity. nih.gov Generally, fewer compounds show potent effects against fungi. researchgate.netnih.gov However, studies have found that certain chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, exhibit the greatest antifungal activity against the fungi tested. nih.gov

| Compound/Derivative Type | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| HSN584 (Alkynyl Isoquinoline) | S. aureus (Fluoroquinolone-resistant) | 4 µg/mL | mdpi.com |

| HSN739 (Alkynyl Isoquinoline) | S. aureus (Fluoroquinolone-resistant) | 8 µg/mL | mdpi.com |

| HSN584 (Alkynyl Isoquinoline) | Listeria monocytogenes | 4 µg/mL | mdpi.com |

| Iodo-quinoline derivative (3a) | Staphylococcus epidermidis | 125 µg/mL | mdpi.com |

| Spathullin A (from fungus) | Staphylococcus aureus | 4 µg/mL | mdpi.com |

| Spathullin B (from fungus) | Staphylococcus aureus | 1 µg/mL | mdpi.com |

| Spathullin B (from fungus) | Escherichia coli | 16 µg/mL | mdpi.com |

Enzyme Inhibition Studies by Methyl Isoquinoline-4-carboxylate Analogues

Analogues of this compound have been the subject of various enzyme inhibition studies, demonstrating their potential to modulate the activity of key biological enzymes involved in a range of physiological and pathological processes.

Certain analogues of this compound have been identified as potential inhibitors of dipeptidyl peptidase IV (DPP-IV), a serine protease that plays a crucial role in glucose metabolism. mdpi.comnih.gov DPP-IV is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are released after a meal and stimulate insulin (B600854) secretion. nih.govmdpi.com By inhibiting DPP-IV, these compounds can increase the levels of active incretins, leading to improved glycemic control. nih.gov

Recent research has explored aryl-substituted pyrido[2,1-a]isoquinolines as potent DPP-IV inhibitors. nih.gov Building on this, sulfur-containing bioisosteres, specifically nih.govnih.govthiazino[3,4-a]isoquinolines, have been synthesized and evaluated for their DPP-IV inhibitory activity. nih.gov Molecular docking studies of these analogues have shown that they can effectively bind to the active site of the DPP-IV enzyme, forming hydrogen bonds and hydrophobic interactions with key residues. nih.gov

One particular compound from this series, 4g , demonstrated a significant inhibitory concentration (IC₅₀) of 0.35 µM. nih.gov The presence of an electronegative substituent at position 4 in the 11b-phenyl ring was found to be a contributing factor to the observed inhibitory activity. nih.gov These findings suggest that the isoquinoline scaffold provides a promising framework for the design of novel and effective DPP-IV inhibitors. nih.gov

Beyond DPP-IV, isoquinoline-4-carboxylate analogues have shown inhibitory activity against other significant enzymes, including farnesyltransferase and protein arginine methyltransferases (PRMTs).

Farnesyltransferase Inhibition:

Farnesyltransferase is a key enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases. nih.govnih.gov The farnesylation of Ras proteins is essential for their localization to the cell membrane and their subsequent role in signal transduction pathways that control cell growth and proliferation. nih.gov Since mutations in Ras genes are found in a significant percentage of human cancers, farnesyltransferase has become an attractive target for anticancer drug development. nih.govrsc.org

Farnesyltransferase inhibitors (FTIs) derived from natural sources have shown promise in inhibiting tumor growth with potentially fewer side effects than traditional chemotherapy. nih.gov While specific studies focusing solely on this compound are limited in this context, the broader class of isoquinoline alkaloids has been investigated for various anticancer activities. researchgate.netresearchgate.net The development of FTIs like tipifarnib, which has been shown to overcome resistance to other targeted therapies, highlights the therapeutic potential of inhibiting this enzyme. biorxiv.org Combination therapies involving FTIs are also being explored to break down therapeutic resistance in cancers like pancreatic cancer. por-journal.com

Arginine Methyltransferase Inhibition:

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups to arginine residues within proteins, including histones. nih.govnih.gov This post-translational modification plays a critical role in regulating gene expression and other cellular processes. nih.gov The dysregulation of PRMT activity has been implicated in various diseases, including cancer.

A novel series of 3,4-dihydroisoquinolin-1(2H)-one derivatives have been designed and synthesized as potent inhibitors of PRMT5, a key member of the PRMT family. nih.gov One compound from this series, D3 , exhibited excellent PRMT5 inhibitory activity and potent antiproliferative effects against non-Hodgkin's lymphoma cells. nih.gov Molecular modeling and surface plasmon resonance studies confirmed that D3 binds tightly to PRMT5. nih.gov This compound was also found to induce apoptosis and arrest the cell cycle in the G0/G1 phase, demonstrating significant antitumor efficacy in preclinical models. nih.gov These findings underscore the potential of the isoquinoline scaffold in developing targeted inhibitors of arginine methyltransferases for cancer therapy. nih.gov

Neuroprotective Potential and Central Nervous System Effects

Isoquinoline alkaloids and their synthetic analogues have garnered significant attention for their potential neuroprotective effects and influence on the central nervous system. mdpi.comnih.gov These compounds have shown a range of pharmacological activities that could be beneficial in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. nih.govnih.gov

The neuroprotective mechanisms of isoquinoline derivatives are multifaceted and include:

Regulation of Ion Channels and Calcium Homeostasis: Some isoquinoline compounds can modulate Ca²⁺ and K⁺ channels, which helps in maintaining intracellular calcium balance and reducing neuronal damage caused by calcium overload. mdpi.com

Anti-inflammatory and Antioxidant Activity: They can inhibit neuroinflammation and reduce oxidative stress, both of which are key contributors to neuronal cell death in neurodegenerative conditions. mdpi.com Studies have shown that certain isoquinoline alkaloids can enhance the activity of antioxidant enzymes like catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase. mdpi.com

Modulation of Autophagy: Some derivatives, such as tetrahydropalmatine (B600727) and nuciferine, can regulate autophagy, a cellular process that is crucial for clearing damaged components and maintaining neuronal health. mdpi.com

Neurotransmitter System Regulation: These compounds can also influence the transport and metabolism of central neurotransmitters. mdpi.com

Specifically, studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) and its substituted analogues have explored their neuroprotective versus neurotoxic activities. nih.gov It was found that hydroxyl-substituted derivatives of 1MeTIQ exhibited greater neuroprotective efficacy than the parent compound, suggesting their potential for the treatment of Parkinson's disease. nih.gov

While the research is ongoing, the diverse mechanisms of action of isoquinoline analogues make them promising candidates for the development of novel therapies for a range of neurological disorders. mdpi.comnih.gov

Other Pharmacological Activities of Note

Beyond the well-documented antimicrobial, enzyme inhibitory, and neuroprotective effects, analogues of this compound and the broader class of isoquinoline alkaloids exhibit a wide array of other notable pharmacological activities. researchgate.netresearchgate.net

The isoquinoline scaffold is a common feature in many naturally occurring alkaloids and synthetic compounds with significant biological properties. researchgate.net These diverse activities include:

Antiviral Activity: Certain isoquinoline alkaloids have demonstrated efficacy against various viruses, including HIV-1, HIV-2, and Herpes Simplex Virus (HSV). nih.gov For instance, michellamines, a group of bis-benzylisoquinoline alkaloids, have shown anti-HIV activity. nih.gov

Anti-inflammatory Effects: Many isoquinoline alkaloids, such as cepharanthine (B1668398) and berberine (B55584), possess anti-inflammatory properties. researchgate.net

Anticancer Properties: The isoquinoline framework is a key component of several anticancer agents that act through various mechanisms, including inducing apoptosis, causing DNA fragmentation, inhibiting tubulin polymerization, and arresting the cell cycle. researchgate.netresearchgate.net

Antimalarial Activity: The isoquinoline scaffold has also been utilized in the design of compounds with antimalarial effects. researchgate.net

The structural versatility of the isoquinoline ring system allows for the synthesis of a vast number of derivatives, leading to a broad spectrum of biological activities. nih.gov This makes the isoquinoline nucleus a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netresearchgate.net

Applications of Methyl Isoquinoline 4 Carboxylate in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. nih.govnih.gov Methyl isoquinoline-4-carboxylate provides a strategic entry point for the synthesis of highly substituted and functionally diverse isoquinoline derivatives. harvard.edu The ester functionality at the C4-position allows for a variety of chemical transformations, enabling the introduction of different substituents and the extension of the molecular framework.

Researchers have utilized this compound in the synthesis of complex natural product analogs and other biologically relevant molecules. For instance, it can serve as a crucial precursor in multi-step synthetic sequences leading to intricate polycyclic structures. The ability to modify the carboxylate group, for example, through hydrolysis to the corresponding carboxylic acid, followed by amide coupling or other transformations, further enhances its utility as a versatile building block. nih.gov This flexibility allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Role in the Synthesis of Other Heterocyclic Systems

Beyond its use in constructing isoquinoline-based molecules, this compound is a valuable precursor for the synthesis of other heterocyclic systems. The inherent reactivity of the isoquinoline ring system, coupled with the functional handle provided by the methyl carboxylate group, allows for its participation in a variety of cyclization and annulation reactions.

For example, the isoquinoline nucleus can be elaborated upon to form fused heterocyclic systems. Reactions involving the nitrogen atom of the isoquinoline ring and the ester group at C4, or adjacent positions, can lead to the formation of novel polycyclic heteroaromatic compounds. These transformations often involve intramolecular cyclizations or cycloaddition reactions, expanding the chemical space accessible from this starting material. nih.gov The resulting fused systems can exhibit unique electronic and biological properties, making them attractive targets for materials science and medicinal chemistry. amerigoscientific.com

Precursor in the Development of Fine Chemicals and Materials

The applications of this compound extend beyond the realm of medicinal chemistry into the development of fine chemicals and advanced materials. amerigoscientific.com The isoquinoline core is a known component in the design of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The ability to introduce specific functional groups onto the isoquinoline scaffold via the carboxylate handle is crucial for tuning the photophysical and electronic properties of these materials.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

A significant challenge in the production of isoquinoline (B145761) derivatives lies in developing synthetic pathways that are not only efficient in yield but also environmentally sustainable. Traditional methods often require harsh conditions or expensive, toxic reagents, limiting their large-scale industrial applicability. nih.gov Future research is increasingly directed towards "green chemistry" principles to mitigate these issues.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, including isoquinolines. nih.govacs.orgrsc.orgnih.gov For instance, palladium-catalyzed microwave-assisted one-pot reactions have been successfully developed for the synthesis of various substituted isoquinolines. acs.org These methods significantly reduce reaction times compared to conventional heating and allow for the rapid generation of diverse compound libraries.

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, improved safety, and scalability. researchgate.netresearchgate.net The application of flow chemistry to isoquinoline synthesis, such as through tandem photoisomerization-cyclization processes, presents a powerful and green alternative for producing these scaffolds efficiently. researchgate.net

Novel Catalytic Systems: The exploration of new catalytic systems is crucial. This includes the development of ligand-free copper-catalyzed cascade reactions, which provide a general and short pathway to highly substituted isoquinolone-4-carboxylic acids. nih.gov Furthermore, transition-metal-free reactions, such as those utilizing vinyl ethers as acetyl sources, offer a more sustainable approach by avoiding catalyst toxicity and reducing waste. organic-chemistry.org The development of methods like the metal-free C-4 alkylation of isoquinolines also represents a significant step forward in creating more straightforward and environmentally benign synthetic protocols.

Discovery of Novel Biological Targets and Therapeutic Applications

While isoquinoline alkaloids have a long history in medicine, the full spectrum of their therapeutic potential is still being uncovered. wikipedia.orgnih.govnih.gov A primary future objective is to identify and validate novel biological targets for methyl isoquinoline-4-carboxylate derivatives, expanding their application beyond currently known activities.

Promising research avenues include:

Oncology: Isoquinoline derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression. nih.govrsc.org Future work will focus on identifying new kinase targets and developing more selective inhibitors. Recent studies have identified tetrahydroisoquinolines as dual inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), both crucial targets in cancer therapy. nih.gov Other research has explored isoquinoline-tethered quinazolines as highly selective HER2 inhibitors over EGFR, which is a significant challenge in developing treatments for HER2-positive cancers. nih.gov Furthermore, derivatives have been investigated as inhibitors of apoptosis proteins (IAPs) for ovarian cancer treatment. dovepress.com

Infectious Diseases: The isoquinoline scaffold holds potential for developing new treatments against various pathogens. For example, some derivatives have demonstrated potent antifungal activity, with lead compounds showing efficacy comparable to commercial fungicides. nih.gov There is also ongoing research into their use as antivirals, including against HIV and hepatitis B virus (HBV). mdpi.com

Neurodegenerative and Inflammatory Diseases: The diverse biological activities of isoquinolines extend to neuroprotective and anti-inflammatory effects. nih.gov Research is underway to explore their potential as antagonists for receptors implicated in inflammatory diseases, such as the CRTH2 receptor in asthma. nih.gov Other studies are investigating their role as inhibitors of enzymes like Rho-kinase, which are associated with various diseases. google.com

The following table summarizes some of the novel biological targets being explored for isoquinoline derivatives.

| Target Protein/Pathway | Therapeutic Area | Example Compound Class | Research Finding |

| Dihydrofolate Reductase (DHFR) / Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Tetrahydroisoquinolines | Dual inhibition shows promise for preventing cell proliferation. nih.gov |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Cancer | Isoquinoline-tethered quinazolines | Derivatives exhibit enhanced selectivity for HER2 over EGFR, a key goal in targeted cancer therapy. nih.gov |

| Inhibitor of Apoptosis Proteins (IAPs) | Cancer (Ovarian) | Isoquinoline derivatives | Compounds B01002 and C26001 inhibited tumor growth and induced apoptosis by downregulating IAPs. dovepress.com |

| Succinate (B1194679) Dehydrogenase | Fungal Infections | 3-Aryl-isoquinoline derivatives | Compound 9f showed excellent antifungal activity, potentially by interacting with succinate dehydrogenase. nih.gov |

| CRTH2 Receptor | Asthma/Allergy | Isoquinoline derivatives | Identification of potent and selective CRTH2 antagonists with oral bioavailability. nih.gov |

| Rho-kinase | Various | 6-substituted isoquinolines | Novel derivatives identified as inhibitors of Rho-kinase. google.com |

Advanced Structural Modifications for Optimized Potency and Selectivity

To translate promising hits into viable drug candidates, meticulous structural optimization is required. Future research will heavily rely on advanced medicinal chemistry strategies to enhance the potency, selectivity, and pharmacokinetic profiles of this compound derivatives.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are fundamental to understanding how different substituents on the isoquinoline core affect biological activity. For example, a detailed SAR study on 4-substituted isoquinolines for anti-prostate cancer activity revealed that modifications at the C-4, C-6, and C-7 positions are critical for enhancing potency and selectivity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacological properties. In the development of HER2 inhibitors, the bioisosteric replacement of a quinoline (B57606) moiety with an isoquinoline led to significantly improved selectivity and cellular activity. nih.gov

Scaffold Hopping and Hybridization: Creating hybrid molecules that combine the isoquinoline scaffold with other pharmacophores is a promising approach to engage multiple biological targets or enhance binding affinity. rsc.org

Computational Modeling: In silico methods are indispensable for guiding structural modifications. Molecular docking and dynamics simulations can predict how a molecule will bind to its target, allowing chemists to design modifications that optimize this interaction before undertaking synthesis. researchgate.net

A recent study on isoquinoline derivatives from the natural product lycobetaine provides an excellent example of systematic structural optimization. This work led to the discovery of a compound with potent activity against neuroendocrine prostate cancer cells and a remarkable selectivity of over 190-fold compared to other prostate cancer cell lines. nih.gov

Integration of Artificial Intelligence and Machine Learning in Isoquinoline-4-carboxylate Research

Future applications of AI/ML in this field include:

De Novo Drug Design: Generative AI models, such as chemical language models (CLMs), can design entirely new molecules with desired properties from scratch. youtube.com These models can be trained on existing libraries of isoquinoline compounds to generate novel derivatives with predicted high potency and selectivity for specific biological targets.

Predictive Modeling: AI algorithms can be used to build models that predict various properties of a molecule before it is synthesized, including its biological activity, toxicity, and pharmacokinetic profile (ADME). nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can establish a statistical link between a compound's structure and its activity. mdpi.com

Synthesis Planning: AI can accelerate the development of efficient synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions. elsevier.comrsc.org This can help overcome some of the synthetic challenges outlined in section 8.1.

Target Identification and Validation: By analyzing large biological datasets (e.g., genomic, proteomic data), AI can help identify and validate novel biological targets for isoquinoline-4-carboxylate derivatives, uncovering new therapeutic opportunities. mdpi.com

The synergy between computational experts and medicinal chemists will be essential to fully realize the potential of AI in accelerating the discovery of the next generation of isoquinoline-based medicines. mdpi.com

| AI/ML Application | Description | Potential Impact on Isoquinoline-4-carboxylate Research |

| De Novo Molecular Design | Uses generative models to create novel molecular structures with desired properties. elsevier.comyoutube.com | Generation of new isoquinoline-4-carboxylate derivatives optimized for specific targets like kinases or DHFR. |

| Property Prediction (QSAR, ADME/Tox) | Employs ML algorithms to forecast biological activity, physicochemical properties, and toxicity. nih.govnih.govmdpi.com | Prioritization of synthetic candidates, reducing late-stage failures and improving the drug-like properties of leads. |

| Automated Synthesis Planning | Leverages AI to predict reaction outcomes and design efficient, multi-step synthetic routes. elsevier.comrsc.org | Development of more sustainable and cost-effective methods for producing complex isoquinoline derivatives. |

| Target Identification | Analyzes large-scale biological data to identify novel protein targets associated with diseases. mdpi.com | Uncovering new therapeutic applications for the isoquinoline scaffold in areas like cancer, infectious, or inflammatory diseases. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.